molecular formula C6Cl2N4 B1630544 5,6-Dichloro-2,3-dicyanopyrazine CAS No. 56413-95-7

5,6-Dichloro-2,3-dicyanopyrazine

Cat. No.: B1630544
CAS No.: 56413-95-7
M. Wt: 198.99 g/mol
InChI Key: QUFXYBKGILUJHS-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dicyanopyrazine: is a chemical compound with the molecular formula C6Cl2N4 and a molecular weight of 198.99 g/mol . It is known for its distinctive structure, which includes two chlorine atoms and two cyano groups attached to a pyrazine ring. This compound appears as a white to light yellow or light orange powder or crystal .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dichloro-2,3-dicyanopyrazine involves the oxidation of aniline in the presence of chlorine water . The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2,3-dicyanopyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The cyano groups can be reduced to amines or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Reduction Reactions: Products include amines or other reduced forms of the cyano groups.

Scientific Research Applications

Chemistry: 5,6-Dichloro-2,3-dicyanopyrazine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,3-dicyanopyrazine largely depends on its chemical reactivity. The compound can interact with various molecular targets through its chlorine and cyano groups, leading to different chemical transformations. These interactions can influence the pathways involved in its applications, such as in material synthesis or chemical reactions .

Comparison with Similar Compounds

  • 5,6-Dichloro-2,3-pyrazinedicarbonitrile
  • 5,6-Dichloro-2,3-pyrazinedicarboxylic acid

Comparison: 5,6-Dichloro-2,3-dicyanopyrazine is unique due to its specific arrangement of chlorine and cyano groups on the pyrazine ring. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

5,6-dichloropyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFXYBKGILUJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345890
Record name 5,6-Dichloro-2,3-dicyanopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56413-95-7
Record name 5,6-Dichloro-2,3-dicyanopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloro-2,3-dicyanopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

FIG. 13 shows the reaction pathway. This reaction should be carried out in a fume hood. In a 500 mL round-bottomed flask with a 24/40 ground-glass joint attached to an efficient reflux condenser and under a nitrogen atmosphere, a magnetically stirred slurry consisting of 8.10 g (0.050 mol) of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, 4.0 mL of dimethylformamide 306 and 160 mL of thionyl chloride 1301 was heated. Gas evolution began at ca. 62° [SO2 & HCl gasses evolved]. After about 3.5 hours, the solid had dissolved and the temperature had risen to 70°. After cooling to room temperature, a Dry Ice/acetone bath was applied until the temperature of the reaction medium was −65°. The crystals which formed were collected by rapid filtration of the cold slurry through a sintered-glass filter under a nitrogen blanket. The solid was washed twice with 150-ml portions of cold diethyl ether and air-dried to give 7 g (70%) of 2,3-dichloro-5,6-dicyanopyrazine 301, mp 180-182°. Crystallization of the product may be accomplished if dark, from ˜50 mL of chloroform with carbon treatment to give 5.5 g of purified product.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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